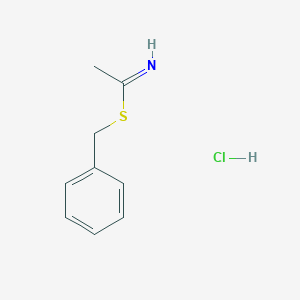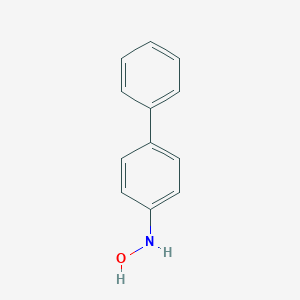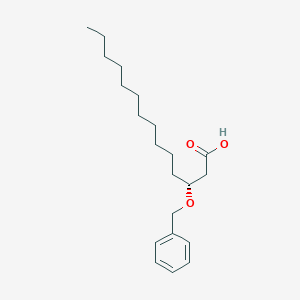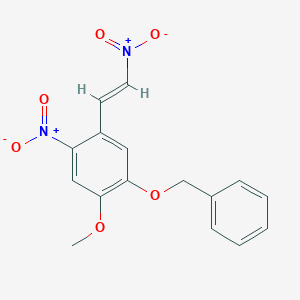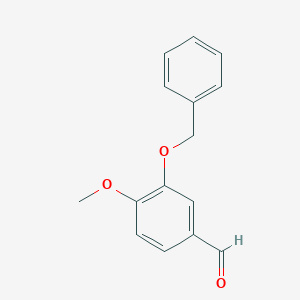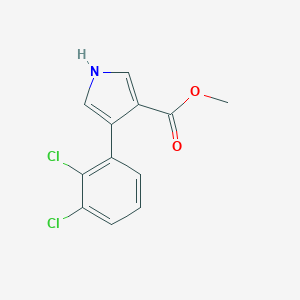
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate, commonly known as DCMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. DCMP is a pyrrole derivative that possesses unique chemical and physical properties, making it a promising candidate for further research.
Wirkmechanismus
DCMP exerts its anti-cancer activity by inducing DNA damage and cell cycle arrest in cancer cells. DCMP binds to the DNA topoisomerase II enzyme and prevents it from unwinding the DNA strands, leading to the accumulation of double-stranded breaks in the DNA. This, in turn, triggers the activation of cell cycle checkpoints, leading to cell cycle arrest and ultimately cell death.
Biochemische Und Physiologische Effekte
DCMP has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of cellular signaling pathways. DCMP has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DCMP has several advantages as a research tool, including its high potency, selectivity, and stability. However, DCMP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for DCMP research, including:
1. Development of DCMP-based therapeutics for cancer treatment
2. Investigation of the potential of DCMP as a pesticide for crop protection
3. Study of the molecular mechanisms underlying DCMP's anti-inflammatory and anti-oxidant effects
4. Exploration of the potential of DCMP as a material for the development of novel electronic and optical devices.
In conclusion, DCMP is a promising compound with significant potential for further research in various fields. Its unique chemical and physical properties make it a valuable tool for scientific investigation, and its anti-cancer activity makes it a potential candidate for the development of novel cancer therapeutics.
Wissenschaftliche Forschungsanwendungen
DCMP has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Several studies have shown that DCMP exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DCMP works by inhibiting the activity of an enzyme called DNA topoisomerase II, which is essential for cancer cell growth and division.
Eigenschaften
CAS-Nummer |
103999-57-1 |
|---|---|
Produktname |
Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
Molekularformel |
C12H9Cl2NO2 |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-17-12(16)9-6-15-5-8(9)7-3-2-4-10(13)11(7)14/h2-6,15H,1H3 |
InChI-Schlüssel |
BCUKVCIBZQODNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
COC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)
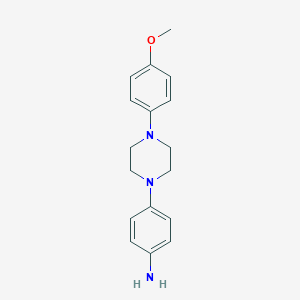
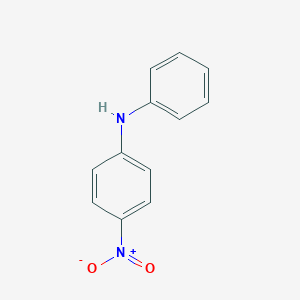

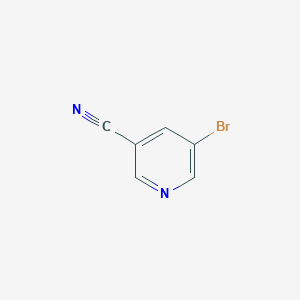
![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
